2-Amino-3-morpholinopropanoic acid
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Overview
Description
®-2-Amino-3-morpholinopropanoic acid is a chiral amino acid derivative characterized by the presence of a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-morpholinopropanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the reaction of morpholine with a suitable chiral precursor under controlled conditions to achieve high stereoselectivity.
Industrial Production Methods: Industrial production of ®-2-Amino-3-morpholinopropanoic acid often employs enzymatic methods due to their high efficiency and selectivity. Enzymes such as aspartase can be used to catalyze the conversion of suitable substrates into the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-morpholinopropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-2-Amino-3-morpholinopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of ®-2-Amino-3-morpholinopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes to modulate their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
(S)-2-Amino-3-morpholinopropanoic acid: The enantiomer of ®-2-Amino-3-morpholinopropanoic acid, differing in its stereochemistry.
2-Amino-3-morpholinopropanoic acid: The racemic mixture containing both ® and (S) enantiomers.
2-Amino-3-hydroxylpropanoic acid: A structurally similar compound with a hydroxyl group instead of a morpholine ring.
Uniqueness: ®-2-Amino-3-morpholinopropanoic acid is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high stereoselectivity and specific molecular interactions .
Properties
IUPAC Name |
2-amino-3-morpholin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWWSOQRZVLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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